![molecular formula C19H11FO2 B14352810 2-(4-Fluorophenyl)benzo[H]chromen-4-one CAS No. 98166-63-3](/img/structure/B14352810.png)
2-(4-Fluorophenyl)benzo[H]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)benzo[H]chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanone derivatives are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a fluorophenyl group attached at the second position .
Métodos De Preparación
The synthesis of 2-(4-Fluorophenyl)benzo[H]chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles in the presence of a catalyst such as calcium hydroxide . Another method includes the use of nitrophenylboronic acid as a green catalyst . Industrial production methods often focus on optimizing yield and reducing reaction time, catalyst utilization, and byproducts .
Análisis De Reacciones Químicas
2-(4-Fluorophenyl)benzo[H]chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where reagents like halogens or nitrating agents are used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)benzo[H]chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)benzo[H]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
2-(4-Fluorophenyl)benzo[H]chromen-4-one can be compared with other similar compounds such as:
Chromanone: Lacks the fluorophenyl group but shares the chromanone scaffold.
Chromenone: Contains a double bond between C2 and C3, which is absent in chromanone derivatives.
Taxifolin: A natural compound with a similar structure but different biological activities.
The uniqueness of this compound lies in its fluorophenyl group, which enhances its biological activity and potential therapeutic applications .
Propiedades
Número CAS |
98166-63-3 |
|---|---|
Fórmula molecular |
C19H11FO2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H |
Clave InChI |
JAMZATGDOYWHQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



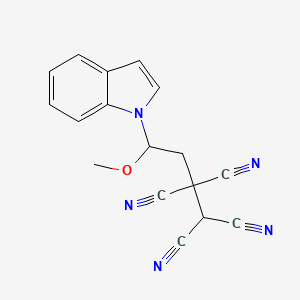
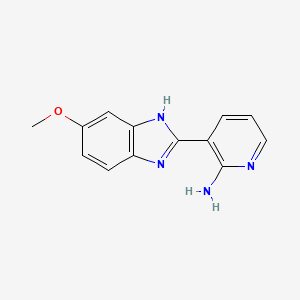
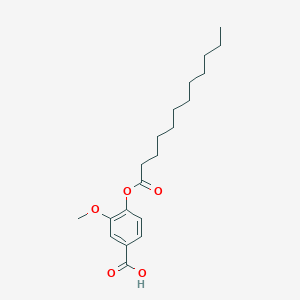

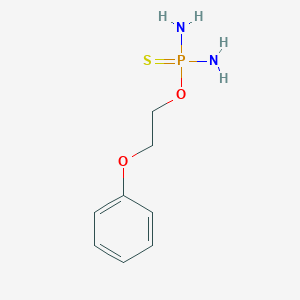
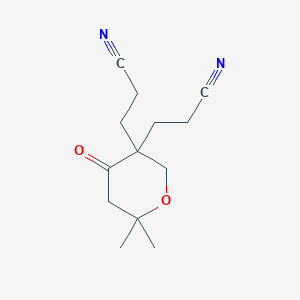
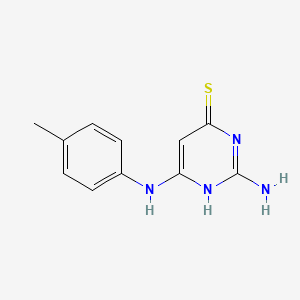

![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
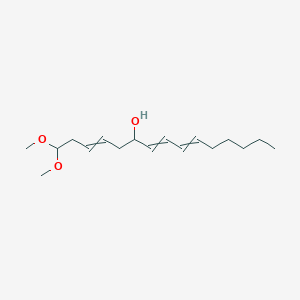
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)

